4-(Cyclohexylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile
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Overview
Description
The compound “4-(Cyclohexylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile” is a complex organic molecule. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidine ring, followed by the addition of the various functional groups. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The cyclohexylamino group would add a degree of three-dimensionality to the molecule, while the phenyl and trifluoromethyl groups would contribute to the overall polarity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the pyrimidine ring and various functional groups means that it could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group, for example, could increase the compound’s stability and lipophilicity .Scientific Research Applications
Spectroscopic Investigation and Molecular Docking Study
Spectroscopic analyses, including FT-IR and FT-Raman, of related pyrimidine derivatives have revealed insights into their structural characteristics and potential chemotherapeutic applications. For instance, a study on a closely related compound demonstrated its possible inhibitory activity against specific proteins, suggesting a potential for anti-diabetic properties. This compound's spectroscopic properties, equilibrium geometry, vibrational wave numbers, and molecular docking results indicate a significant promise in chemotherapeutic applications (Alzoman et al., 2015).
Synthesis and Antibacterial Activity
Another aspect of research focused on the synthesis of pyrimidine derivatives through a one-pot, three-component reaction showcasing their antibacterial activity. This synthesis pathway highlights the compound's potential utility in developing new antibacterial agents, emphasizing the importance of such compounds in medicinal chemistry (Rostamizadeh et al., 2013).
Structural Characterization as DHFR Inhibitors
Structural characterization of pyrimidine derivatives has shown their potential as dihydrofolate reductase (DHFR) inhibitors. X-ray diffraction analysis provided detailed insights into their molecular conformation, contributing to understanding how these compounds could be optimized for therapeutic use, particularly in cancer treatment (Al-Wahaibi et al., 2021).
Fluorescent Properties for Chemical Sensing
Research into the fluorescent properties of sulfanilamide Schiff-base compounds, including pyrimidine derivatives, has opened avenues for their application in chemical sensing and molecular probes. This investigation into their crystal structure and fluorescent properties underscores the versatile applications of such compounds beyond pharmaceuticals (Tang et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(cyclohexylamino)-6-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N4S/c26-25(27,28)19-11-7-8-17(14-19)16-33-24-31-22(18-9-3-1-4-10-18)21(15-29)23(32-24)30-20-12-5-2-6-13-20/h1,3-4,7-11,14,20H,2,5-6,12-13,16H2,(H,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSXEQRKDBIKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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